molecular formula C10H10ClFN6 B11475599 3-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11475599
M. Wt: 268.68 g/mol
InChI Key: AJECYLUSBWJHCL-LHHJGKSTSA-N
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Description

3-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a triazole ring, a hydrazine moiety, and a chlorofluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-methyl-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or hydrazines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE: shares similarities with other triazole-based compounds and hydrazones.

    2-[(2-CHLORO-6-FLUOROPHENYL)HYDRAZONO]-5-METHYL-1,2,4-TRIAZOLE:

Uniqueness

The uniqueness of 3-[(2E)-2-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClFN6

Molecular Weight

268.68 g/mol

IUPAC Name

3-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H10ClFN6/c1-6-15-17-10(18(6)13)16-14-5-7-8(11)3-2-4-9(7)12/h2-5H,13H2,1H3,(H,16,17)/b14-5+

InChI Key

AJECYLUSBWJHCL-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=C(C=CC=C2Cl)F

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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